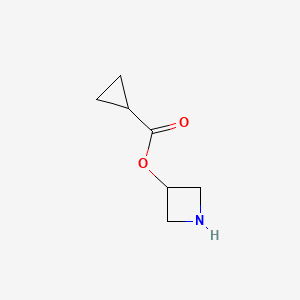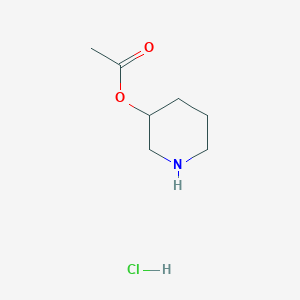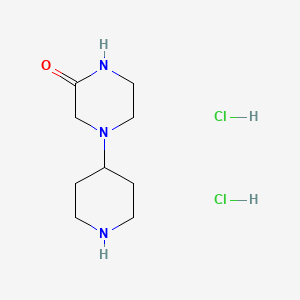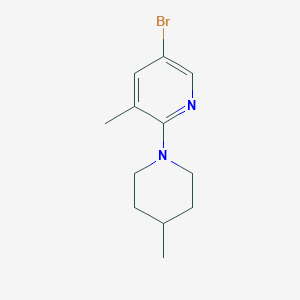
5-Bromo-3-metil-2-(4-metilpiperidin-1-il)piridina
Descripción general
Descripción
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a 4-methylpiperidin-1-yl group
Aplicaciones Científicas De Investigación
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with its targets through a series of chemical reactions. In the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of the action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are primarily related to the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine.
Nucleophilic Substitution: The 5-bromo-2-methylpyridine undergoes nucleophilic substitution with 4-methylpiperidine under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine would yield an aminopyridine derivative.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the 4-methylpiperidin-1-yl group, making it less complex.
3-Methyl-2-(4-methylpiperidin-1-yl)pyridine:
Uniqueness
5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the 4-methylpiperidin-1-yl group. This combination of substituents enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGKDNCPZYXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
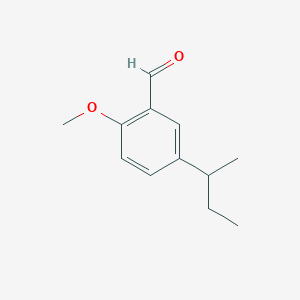
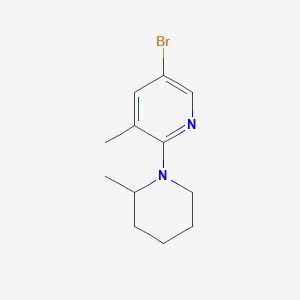
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)
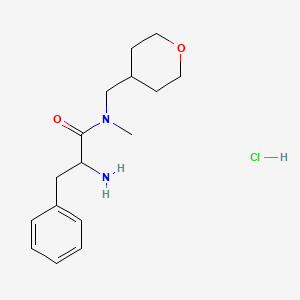
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)


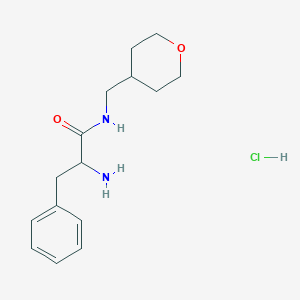
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
